molecular formula C10H10BrCl B3315635 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene CAS No. 951894-03-4

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene

Cat. No.: B3315635
CAS No.: 951894-03-4
M. Wt: 245.54 g/mol
InChI Key: HGFWWWUGQARFGX-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound features a bromine atom and a chlorine atom attached to a phenyl ring, which is further substituted with a methyl group. The presence of these halogen atoms makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene typically involves the bromination of 3-(4-chloro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems allows for precise addition of reagents and efficient heat management, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of 3-(4-chloro-2-methylphenyl)-1-azidopropene or 3-(4-chloro-2-methylphenyl)-1-thiopropene.

    Oxidation: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)oxirane.

    Reduction: Formation of 2-bromo-3-(4-chloro-2-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene involves its interaction with nucleophiles and electrophiles due to the presence of reactive halogen atoms. The compound can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group that provides steric hindrance. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWWWUGQARFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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